

physical and chemical properties of 1,2-Dibromo-3-nitrobenzene

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Compound of Interest

Compound Name: 1,2-Dibromo-3-nitrobenzene

Cat. No.: B2914482

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An In-depth Technical Guide to **1,2-Dibromo-3-nitrobenzene**: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive analysis of **1,2-Dibromo-3-nitrobenzene** (CAS No: 26429-41-4), a key halogenated nitroaromatic intermediate. The document details its physical and chemical properties, spectroscopic data, and reactivity profile, with a focus on the interplay of its substituent effects. Intended for researchers, chemists, and professionals in drug development, this guide synthesizes theoretical principles with practical insights into its handling, synthetic utility, and potential applications as a versatile building block in modern organic synthesis.

Introduction

1,2-Dibromo-3-nitrobenzene is a polysubstituted aromatic compound featuring a benzene ring functionalized with two bromine atoms and a nitro group. The specific arrangement of these substituents—two adjacent bromine atoms and an ortho-nitro group—creates a unique electronic and steric environment. This structure imparts distinct reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures. In fields such as pharmaceutical development, agrochemicals, and materials science, compounds like **1,2-Dibromo-3-nitrobenzene** serve as critical starting points for introducing specific functionalities and building molecular complexity. Understanding its core properties is paramount for leveraging its synthetic potential effectively and safely.

Nomenclature and Chemical Structure

A clear identification of the compound is the foundation of scientific communication.

- IUPAC Name: **1,2-dibromo-3-nitrobenzene**[\[1\]](#)
- Synonyms: 2,3-dibromonitrobenzene[\[1\]](#)
- CAS Number: 26429-41-4[\[1\]](#)
- Molecular Formula: $C_6H_3Br_2NO_2$ [\[1\]](#)

The structure consists of a benzene ring with bromine atoms at positions 1 and 2, and a nitro group at position 3.

Caption: Chemical structure of **1,2-Dibromo-3-nitrobenzene**.

Physical and Spectroscopic Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions. The data below has been computationally derived and provides a strong baseline for experimental work.

Property	Value	Source
Molecular Weight	280.90 g/mol	[1]
Exact Mass	278.85305 Da	[1]
Appearance	Solid (predicted)	
XLogP3	3.2	[1]
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bond Count	1	[1]

Spectroscopic Data: Spectroscopic analysis is essential for structural verification.

- Mass Spectrometry: GC-MS data is available, which can be used to confirm the molecular weight and fragmentation pattern.[\[1\]](#)
- Infrared (IR) Spectroscopy: Vapor phase IR spectra are available, useful for identifying the characteristic vibrational frequencies of the nitro (NO_2) group and the C-Br bonds.[\[1\]](#)

Chemical Properties and Reactivity

The reactivity of **1,2-Dibromo-3-nitrobenzene** is dictated by the cumulative electronic effects of its three substituents. Both bromine and the nitro group are electron-withdrawing, significantly deactivating the aromatic ring towards electrophilic attack.

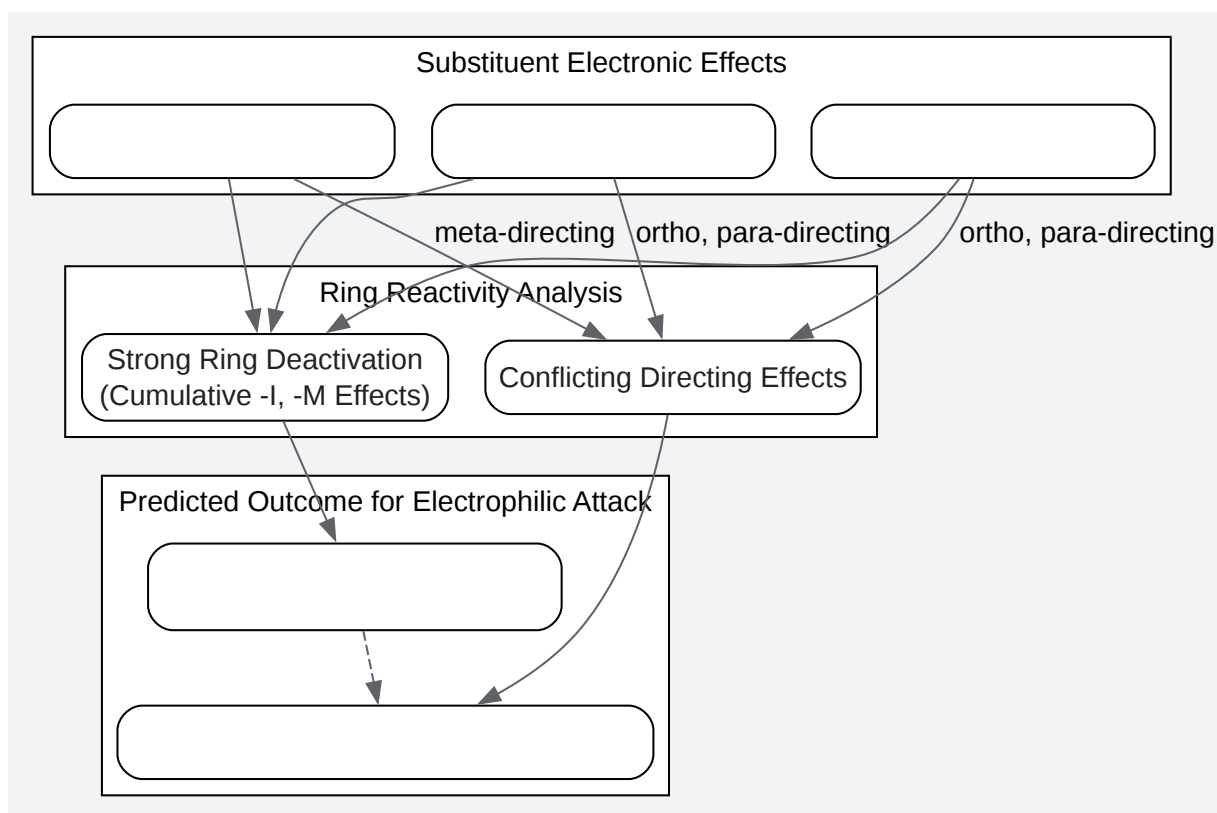
- Nitro Group ($-\text{NO}_2$): This is a powerful deactivating group due to both its strong inductive ($-I$) and resonance ($-M$) effects. It withdraws electron density from the entire ring, making it much less nucleophilic than benzene. It is a strong meta-director.[\[2\]](#)
- Bromo Groups ($-\text{Br}$): As halogens, bromine atoms are deactivating due to their strong inductive electron withdrawal ($-I$). However, they possess lone pairs that can be donated via resonance ($+M$), which makes them ortho, para-directors.[\[2\]](#)

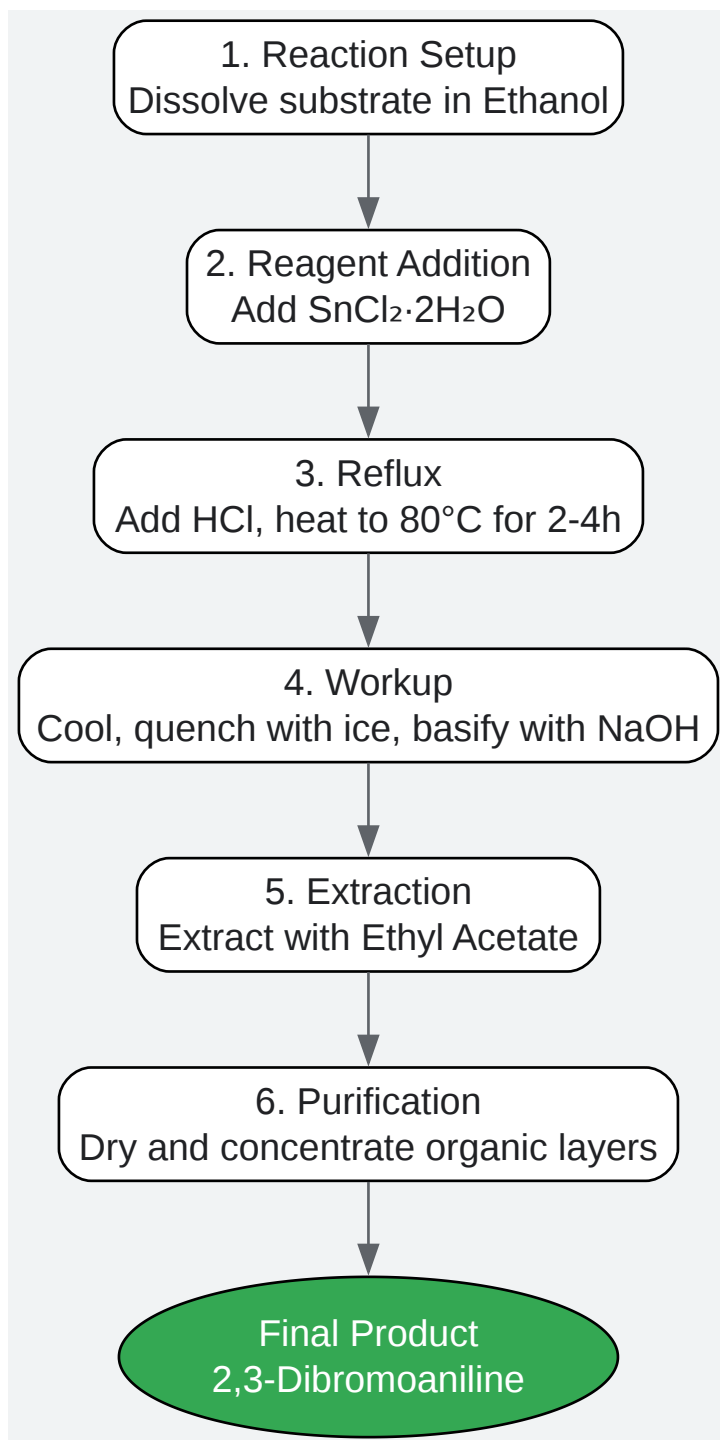
Reactivity in Electrophilic Aromatic Substitution (EAS)

The benzene ring is heavily deactivated, meaning that electrophilic substitution reactions require harsh or "forcing" conditions, such as high temperatures and strong superacids.[\[2\]](#)[\[3\]](#) The regioselectivity of an incoming electrophile (E^+) is determined by the combined directing effects of the existing groups.

- The nitro group at C3 directs meta to itself, towards positions C1 and C5.
- The bromo group at C1 directs ortho and para to itself, towards positions C2, C6, and C4.
- The bromo group at C2 directs ortho and para to itself, towards positions C1, C3, and C6.

Considering these effects, the most likely positions for electrophilic attack are C5 and C6, which are activated by at least one of the directing groups without being sterically hindered or deactivated by multiple groups.





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